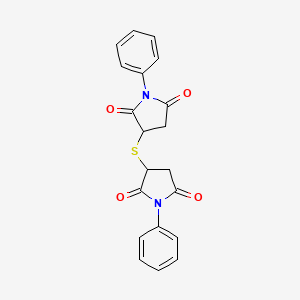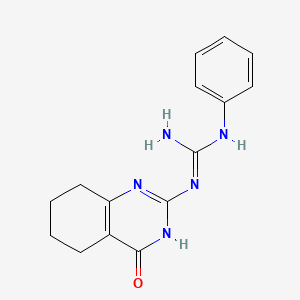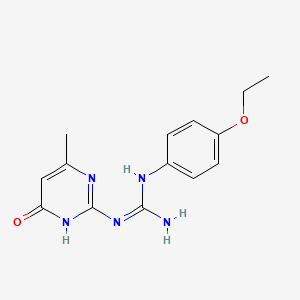![molecular formula C18H21NO2 B11030853 8-Methoxy-4,4,6-trimethyl-1-(1-methylethylidene)-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11030853.png)
8-Methoxy-4,4,6-trimethyl-1-(1-methylethylidene)-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its systematic name reflects its composition: it contains a pyrroloquinoline core with a methoxy group (OCH₃) at position 8, three methyl groups (CH₃) at positions 4 and 6, and an isopropylidene group (CH₃C=CH₂) at position 1.
- The compound’s fused-ring system contributes to its intriguing properties.
8-Methoxy-4,4,6-trimethyl-1-(1-methylethylidene)-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one: is a complex organic compound with a unique structure.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound may not be widely documented, it can be synthesized through various strategies, including heterocyclic chemistry and multistep reactions.
Reaction Conditions: These would depend on the chosen synthetic pathway, but typical conditions might involve cyclization reactions, alkylation, and condensation steps.
Industrial Production: Unfortunately, there isn’t a well-established industrial method for large-scale production of this compound due to its complexity and limited applications.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These would vary based on the specific reaction and conditions.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for synthetic chemists studying novel heterocycles.
Biology: It could serve as a probe for biological studies, especially if it interacts with specific receptors or enzymes.
Medicine: While no direct medical applications are known, its derivatives might exhibit interesting pharmacological properties.
Industry: Limited industrial applications due to its complexity.
Mechanism of Action
- Unfortunately, detailed information on its mechanism of action is scarce. Further research is needed to understand how it interacts with biological systems.
Comparison with Similar Compounds
Uniqueness: Its fused pyrroloquinoline structure sets it apart.
Similar Compounds: While I don’t have a direct list, related compounds include other pyrroloquinolines, spiro compounds, and complex heterocycles.
Remember that this compound’s exploration is an ongoing scientific endeavor, and new findings may emerge.
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
6-methoxy-9,11,11-trimethyl-3-propan-2-ylidene-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C18H21NO2/c1-10(2)15-14-8-12(21-6)7-13-11(3)9-18(4,5)19(16(13)14)17(15)20/h7-9H,1-6H3 |
InChI Key |
KMCFYBSNASEUTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=C(C)C)C2=O)OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,6-dimethylquinazolin-2-yl)amino]-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B11030785.png)



![N-(3,4-dimethylphenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11030805.png)
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2,2-dimethylpropanamide](/img/structure/B11030809.png)
![2-(2,4-dichlorophenoxy)-1-[(1Z)-8-ethoxy-4,4-dimethyl-1-(phenylimino)-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl]ethanone](/img/structure/B11030817.png)
![7-(2-methoxybenzyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-imine](/img/structure/B11030818.png)
![(1E)-1-[(3-chlorophenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11030830.png)
![1-[3-(methylsulfonyl)-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]ethanone](/img/structure/B11030834.png)
![(1Z)-8-bromo-6-(4-chlorophenyl)-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11030840.png)

![(1E)-1-[(4-fluorophenyl)imino]-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B11030846.png)
![7-Amino-2-oxo-4,5-diphenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazine-3-carbonitrile](/img/structure/B11030852.png)
